

Spectroscopic Profile of 2-Chloro-4-nitroanisole: A Technical Guide

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For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-nitroanisole** (CAS No. 4920-79-0), a key intermediate in the synthesis of various organic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its spectral characteristics.

Introduction

2-Chloro-4-nitroanisole, with the molecular formula C₇H₆CINO₃, is a substituted aromatic compound. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes. This guide presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Chloro-4- nitroanisole**.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **2-Chloro-4-nitroanisole** exhibits distinct signals corresponding to the aromatic and methoxy protons. The data presented was acquired in a deuterated



chloroform (CDCl₃) solvent.

Chemical Shift (δ) ppm	Multiplicity	Assignment	
8.282	d	H-3	
8.172	dd	H-5	
7.017	d	H-6	
4.027	S	-OCH₃	
[Source: ChemicalBook[1]]			

¹³C NMR Spectroscopic Data

Detailed experimental ¹³C NMR data for **2-Chloro-4-nitroanisole** is not readily available in public spectral databases. However, based on computational models and data from structurally similar compounds, predicted chemical shifts are provided below.

Chemical Shift (δ) ppm (Predicted)	Assignment
155.0	C-1
120.0	C-2
125.0	C-3
142.0	C-4
120.5	C-5
112.0	C-6
57.0	-OCH₃

Infrared (IR) Spectroscopic Data

The IR spectrum of **2-Chloro-4-nitroanisole** displays characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (methyl)
~1590, 1480	Medium-Strong	C=C stretch (aromatic ring)
~1520, 1340	Strong	N-O stretch (nitro group)
~1270	Strong	C-O stretch (aryl ether)
~830	Strong	C-H out-of-plane bend (para- substituted)
~750	Strong	C-Cl stretch

[Note: The IR data is based on typical absorption ranges for the respective functional groups as detailed experimental data with peak-by-peak assignments for this specific molecule is not widely published.]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for compounds such as **2-Chloro-4-nitroanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- **2-Chloro-4-nitroanisole** (5-10 mg)
- Deuterated solvent (e.g., CDCl₃)



- NMR tube (5 mm)
- Pipette
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-nitroanisole and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum using standard parameters.
 - Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary for ¹³C due to its lower natural abundance and sensitivity.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Materials:

2-Chloro-4-nitroanisole



- Potassium bromide (KBr, IR grade)
- · Agate mortar and pestle
- Pellet press
- FT-IR Spectrometer

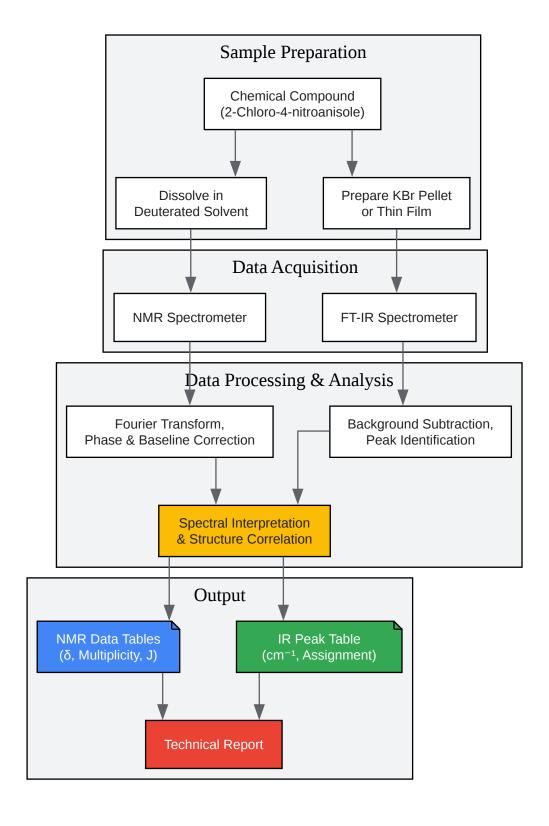
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of 2-Chloro-4-nitroanisole with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into a pellet press die.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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General workflow for spectroscopic analysis.



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References

- 1. academic.oup.com [academic.oup.com]
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